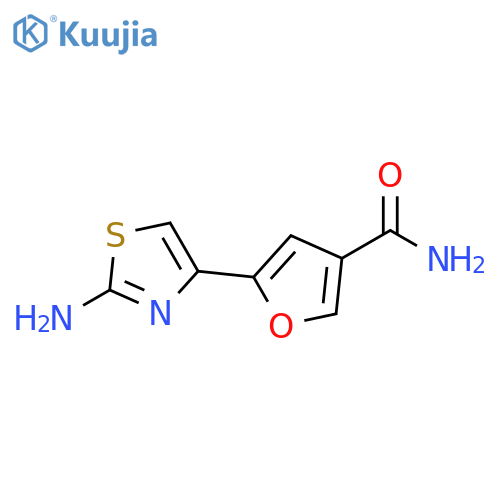

Cas no 1251924-41-0 (5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide)

5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide

-

- インチ: 1S/C8H7N3O2S/c9-7(12)4-1-6(13-2-4)5-3-14-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11)

- InChIKey: QVSHJBKMAHCXLQ-UHFFFAOYSA-N

- SMILES: O1C(C2=CSC(N)=N2)=CC(C(N)=O)=C1

5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-66564-0.05g |

5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide |

1251924-41-0 | 95% | 0.05g |

$88.0 | 2023-06-14 | |

| Enamine | EN300-66564-0.25g |

5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide |

1251924-41-0 | 95% | 0.25g |

$188.0 | 2023-06-14 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01082947-5g |

5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide |

1251924-41-0 | 95% | 5g |

¥7644.0 | 2023-04-04 | |

| TRC | A632750-50mg |

5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide |

1251924-41-0 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Chemenu | CM448885-500mg |

5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide |

1251924-41-0 | 95%+ | 500mg |

$*** | 2023-03-29 | |

| Enamine | EN300-66564-0.1g |

5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide |

1251924-41-0 | 95% | 0.1g |

$132.0 | 2023-06-14 | |

| Enamine | EN300-66564-1.0g |

5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide |

1251924-41-0 | 95% | 1g |

$470.0 | 2023-06-14 | |

| TRC | A632750-250mg |

5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide |

1251924-41-0 | 250mg |

$ 365.00 | 2022-06-07 | ||

| A2B Chem LLC | AV58887-100mg |

5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide |

1251924-41-0 | 95% | 100mg |

$174.00 | 2024-04-20 | |

| Aaron | AR01AANN-250mg |

5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide |

1251924-41-0 | 95% | 250mg |

$284.00 | 2025-02-09 |

5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide 関連文献

-

1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamideに関する追加情報

5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide (CAS No. 1251924-41-0): An Emerging Compound in Medicinal Chemistry

5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide (CAS No. 1251924-41-0) is a promising compound in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in various biological and pharmaceutical contexts. The combination of a furan ring and a thiazole moiety, along with the presence of an amino group, endows this molecule with a diverse range of biological activities and pharmacological properties.

The structural diversity and functional versatility of 5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide make it an attractive candidate for drug discovery and development. Recent studies have highlighted its potential as an inhibitor of various enzymes and receptors, which are implicated in several diseases. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, it has demonstrated promising anti-inflammatory and antimicrobial properties, further expanding its therapeutic potential.

In the realm of cancer research, 5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide has been investigated for its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Kinases play a crucial role in the regulation of cellular processes such as cell cycle progression, apoptosis, and angiogenesis. By targeting these kinases, this compound can potentially disrupt the signaling pathways that drive tumor growth and metastasis. Preclinical studies have shown that it effectively reduces the viability of various cancer cell lines, including those derived from breast, lung, and colon cancers.

Beyond its anticancer properties, 5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide has also been explored for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation and associated symptoms. These findings suggest that it could be a valuable therapeutic option for managing inflammatory conditions.

The antimicrobial activity of 5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide is another area of interest. Antibiotic resistance is a growing global health concern, and there is an urgent need for new antimicrobial agents. Studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes required for bacterial survival. These properties make it a promising candidate for developing new antibiotics to combat multidrug-resistant pathogens.

In addition to its biological activities, the chemical stability and solubility of 5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide are important considerations for its pharmaceutical development. The compound has been found to be stable under various conditions, including different pH levels and temperatures. Its solubility can be enhanced through various formulation strategies, such as the use of co-solvents or solid dispersion techniques. These characteristics facilitate its formulation into different dosage forms, including tablets, capsules, and injectable solutions.

The pharmacokinetic profile of 5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide has also been studied to understand its behavior in vivo. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and distributed throughout the body. The compound is metabolized primarily by the liver through Phase I and Phase II metabolic pathways. Its elimination half-life is moderate, allowing for once-daily dosing regimens in clinical settings.

To further evaluate the safety and efficacy of 5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide, several clinical trials are currently underway. These trials aim to assess its therapeutic potential in various disease conditions while ensuring its safety profile. Early results from these trials have been promising, with no significant adverse effects reported at therapeutic doses. The ongoing clinical studies will provide valuable insights into the optimal dosing regimens and potential drug interactions.

In conclusion, 5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide (CAS No. 1251924-41-0) represents a promising compound with a wide range of biological activities and therapeutic applications. Its unique structural features contribute to its multifaceted pharmacological profile, making it an attractive candidate for drug development in areas such as cancer therapy, anti-inflammatory treatment, and antimicrobial agents. Ongoing research and clinical trials will continue to elucidate its full potential as a novel therapeutic agent.

1251924-41-0 (5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide) Related Products

- 120788-31-0(1-amino-4-hexyne)

- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)

- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)

- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)

- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)

- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)

- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)

- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)

- 116836-27-2(2-amino-8-methyl-3,4-dihydroquinazolin-4-one)

- 1161847-32-0(ethyl 3-amino-6-chloropyridazine-4-carboxylate)